

physical and chemical properties of 1-Bromo-4-chloro-2-fluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-4-chloro-2-fluorobenzene

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An In-depth Technical Guide to **1-Bromo-4-chloro-2-fluorobenzene**: Properties, Reactivity, and Applications

Abstract

1-Bromo-4-chloro-2-fluorobenzene (CAS No. 1996-29-8) is a tri-substituted aromatic halide that serves as a pivotal intermediate in modern organic synthesis. Its unique arrangement of bromine, chlorine, and fluorine atoms on the benzene ring imparts differential reactivity, making it a highly versatile building block for the construction of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and chemical reactivity. We delve into its synthetic utility, with a particular focus on palladium-catalyzed cross-coupling reactions, and provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction

In the landscape of fine chemicals, polyhalogenated benzenes are indispensable tools for synthetic chemists. **1-Bromo-4-chloro-2-fluorobenzene** is a prime example, offering a strategic platform for sequential and site-selective functionalization. The distinct electronic environments and bond strengths of the C-Br, C-Cl, and C-F bonds allow for controlled manipulation under specific reaction conditions.

This compound has gained significant traction as a key starting material in the pharmaceutical and agrochemical industries.[1] It is notably used in the synthesis of pharmaceutical intermediates, including precursors for antidepressant compounds and targeted kinase inhibitors such as AZD3264, an IKK2 (inhibitor of nuclear factor κ -B kinase-2) inhibitor.[2][3][4] Its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of its application.[1]

Physicochemical Properties

1-Bromo-4-chloro-2-fluorobenzene is typically a clear, colorless to light yellow liquid at room temperature.[2][3] Its physical properties are critical for its proper handling, storage, and use in synthetic protocols.

Table 1: Physicochemical Data for **1-Bromo-4-chloro-2-fluorobenzene**

Property	Value	Reference(s)
CAS Number	1996-29-8	[3][5]
Molecular Formula	C ₆ H ₃ BrClF	[1][5]
Molecular Weight	209.44 g/mol	[1][5]
Appearance	Clear colorless to pale yellow liquid	[1][3]
Boiling Point	91-92 °C @ 20 mmHg	[2][3][6]
Melting Point	-6 °C	[7]
Density	1.678 g/mL @ 25 °C	[2][3][6]
Refractive Index (n _D ²⁰)	1.556	[3][6]
Flash Point	92.2 °C (198 °F)	[3]
Solubility	Insoluble in water	[7]
Storage	Store at room temperature, sealed in dry conditions	[1][3]

Spectral Data Analysis

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of **1-Bromo-4-chloro-2-fluorobenzene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide definitive information about the molecular structure. The aromatic region of the ^1H NMR spectrum shows a complex splitting pattern corresponding to the three protons on the benzene ring. The ^{13}C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens.[\[5\]](#)[\[8\]](#)
- Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern due to the presence of bromine ($^{79}\text{Br}/^{81}\text{Br}$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$) isotopes, which is a key signature for confirming the compound's identity. The molecular ion peak cluster would be centered around m/z 208 and 210.[\[5\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and distinct bands in the fingerprint region corresponding to the C-Br, C-Cl, and C-F bonds.[\[5\]](#)

Chemical Reactivity and Synthetic Utility

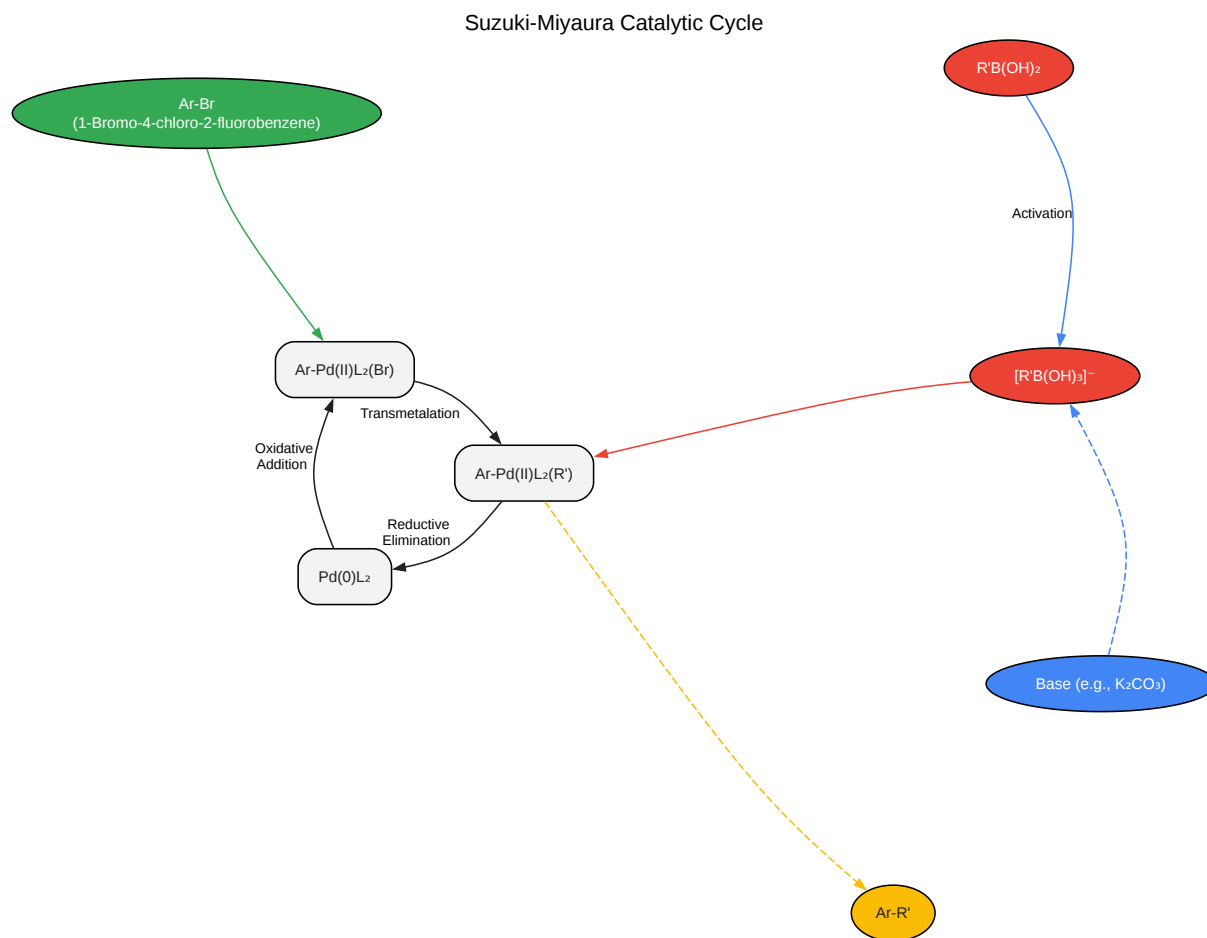
The synthetic value of **1-Bromo-4-chloro-2-fluorobenzene** stems from the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally $\text{C-Br} > \text{C-Cl} \gg \text{C-F}$. This hierarchy allows for selective functionalization at the C-1 position (bromine) while leaving the chlorine and fluorine atoms intact for subsequent transformations.

This selective reactivity is expertly exploited in Suzuki-Miyaura couplings, which form C-C bonds between the aryl halide and an organoboron reagent.[\[3\]](#)[\[10\]](#)[\[11\]](#) This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds, which are prevalent in many drug molecules.[\[4\]](#)

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction provides a clear example of the compound's utility. The causality is as follows: the reaction is initiated by the oxidative

addition of the most labile C-X bond (C-Br) to a Pd(0) catalyst. This is followed by transmetalation with a boronate complex and concludes with reductive elimination to yield the product and regenerate the catalyst.



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Caption: Suzuki-Miyaura cycle for coupling of **1-Bromo-4-chloro-2-fluorobenzene**.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the selective coupling at the C-Br position. The success of the reaction is validated by monitoring the consumption of the starting material and the formation of a single major product via TLC or GC-MS.

Objective: To synthesize a 4-chloro-2-fluoro-biphenyl derivative via selective Suzuki-Miyaura coupling.

Materials:

- **1-Bromo-4-chloro-2-fluorobenzene** (1.0 equiv)
- Arylboronic acid (1.1-1.2 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)
- Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
- Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle.

Methodology:

- **Inert Atmosphere Preparation (Causality: Preventing Catalyst Oxidation):** To a dry Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, palladium catalyst, phosphine ligand, and base. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This step is critical as the active Pd(0) catalyst is sensitive to oxygen, and its degradation would halt the catalytic cycle.

- **Reagent Addition (Causality: Ensuring a Homogeneous Reaction Mixture):** Under a positive pressure of inert gas, add the solvent system (e.g., toluene/water). Stir the mixture for 5-10 minutes to ensure the base and other solids are well-suspended. Subsequently, add **1-Bromo-4-chloro-2-fluorobenzene** via syringe.
- **Reaction Execution (Causality: Providing Activation Energy):** The flask is fitted with a condenser and lowered into a preheated oil bath (typically 80-100 °C). The reaction is stirred vigorously for the prescribed time (typically 2-12 hours). Heating provides the necessary energy to overcome the activation barriers of the catalytic steps, particularly oxidative addition and reductive elimination.
- **Reaction Monitoring (Causality: Determining Reaction Completion):** The progress is monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This ensures the reaction is stopped once the starting aryl bromide is consumed, preventing potential side reactions or degradation.
- **Work-up and Extraction (Causality: Separating Product from Salts and Catalyst):** Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine. This removes inorganic salts (base, boronic acid byproducts) and water-soluble components.
- **Purification (Causality: Isolating the Pure Product):** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired biphenyl derivative in high purity.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

- **GHS Hazard Classification:** **1-Bromo-4-chloro-2-fluorobenzene** is classified with the following hazards:
 - H315: Causes skin irritation.[\[5\]](#)[\[7\]](#)[\[12\]](#)
 - H319: Causes serious eye irritation.[\[5\]](#)[\[7\]](#)

- H335: May cause respiratory irritation.[5][7]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][12]
- Storage and Handling: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.

Conclusion

1-Bromo-4-chloro-2-fluorobenzene is a high-value, versatile chemical intermediate with a well-defined reactivity profile. The strategic placement of three different halogens allows for selective, predictable functionalization, making it an ideal building block for multi-step syntheses in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

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